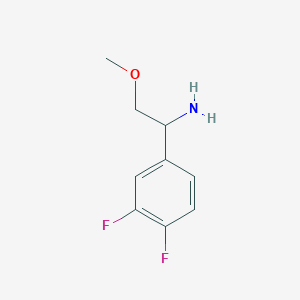

1-(3,4-二氟苯基)-2-甲氧基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

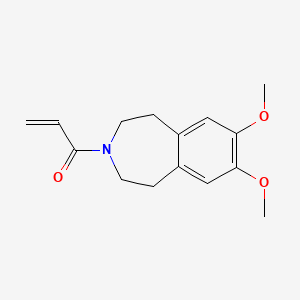

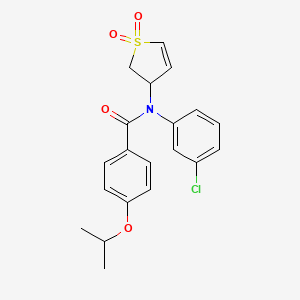

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine, also known as DF-MEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DF-MEO is a derivative of the phenethylamine class of compounds and has been synthesized using different methods.

科学研究应用

Synthesis of Blatter Radicals

“1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine” could potentially be used in the synthesis of Blatter radicals . Blatter radicals are a type of stable free radical that have applications in various fields, including organic synthesis, material science, and catalysis .

Redox Reactions

This compound could be involved in redox reactions. The presence of the amine group and the difluorophenyl group could potentially influence the redox properties of the compound, making it useful in studies of redox reactions .

Magnetic Properties Studies

The compound could be used in the study of magnetic properties of organic compounds . The difluorophenyl group could potentially influence the magnetic properties of the compound .

Organic Synthesis

“1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine” could be used as a building block in the synthesis of various complex molecules. Amines are often used in organic synthesis due to their reactivity and versatility.

Suzuki Cross-Coupling Reactions

This compound could potentially be used in Suzuki cross-coupling reactions to produce fluorinated biaryl derivatives. The presence of the difluorophenyl group could make this compound a suitable candidate for such reactions.

Synthesis of Flurodiarylmethanols

“1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine” could potentially be used in the synthesis of flurodiarylmethanols. These compounds have various applications in medicinal chemistry and drug discovery.

Drug Discovery

Given its structural features, “1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine” could potentially be used in the development of new drugs. The presence of the amine group and the difluorophenyl group could make this compound a suitable candidate for drug discovery.

Material Science

Finally, this compound could potentially have applications in material science. For example, it could be used in the development of new materials with unique properties .

作用机制

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .

Mode of Action

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .

Biochemical Pathways

The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .

Pharmacokinetics

Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .

Result of Action

The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .

Action Environment

The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics

属性

IUPAC Name |

1-(3,4-difluorophenyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDXOIJHPACRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)

![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)